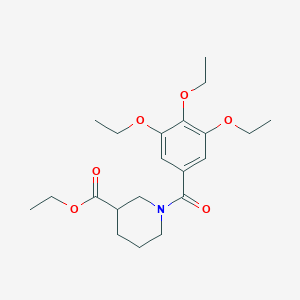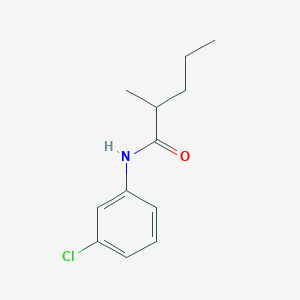
4-(dimethylamino)-2-methyl-1-phenyl-2-butanol hydrochloride
Übersicht
Beschreibung
4-(Dimethylamino)-2-methyl-1-phenyl-2-butanol hydrochloride, also known as DMBA, is a chemical compound that has been studied extensively for its potential use in scientific research. DMBA belongs to the class of compounds known as beta-adrenergic agonists and has been shown to have a variety of effects on the body.
Wirkmechanismus
4-(dimethylamino)-2-methyl-1-phenyl-2-butanol hydrochloride works by binding to beta-adrenergic receptors in the body, which are responsible for regulating a variety of physiological processes. When this compound binds to these receptors, it activates a signaling pathway that leads to increased production of cyclic AMP. This, in turn, leads to a variety of physiological effects, including increased heart rate and blood pressure.
Biochemical and Physiological Effects:
This compound has a variety of biochemical and physiological effects on the body. It has been shown to increase heart rate, blood pressure, and metabolic rate. It has also been shown to have potential effects on the central nervous system, including increased alertness and improved cognitive function. This compound has also been shown to have potential effects on the respiratory system, including increased bronchodilation.
Vorteile Und Einschränkungen Für Laborexperimente
4-(dimethylamino)-2-methyl-1-phenyl-2-butanol hydrochloride has a number of advantages for use in lab experiments. It is relatively easy to synthesize and is readily available. It has also been shown to have a variety of effects on the body, making it a useful tool for studying a variety of physiological processes. However, there are also limitations to its use. This compound has been shown to have potential toxicity in some animal studies, and its effects on the body may vary depending on the dosage used.
Zukünftige Richtungen
There are a number of future directions for research on 4-(dimethylamino)-2-methyl-1-phenyl-2-butanol hydrochloride. One potential area of research is the development of new beta-adrenergic agonists that have a more targeted effect on specific physiological processes. Another area of research is the development of new methods for synthesizing this compound that are more efficient and environmentally friendly. Finally, further studies are needed to better understand the potential toxicity of this compound and its effects on the body at different dosages.
Wissenschaftliche Forschungsanwendungen
4-(dimethylamino)-2-methyl-1-phenyl-2-butanol hydrochloride has been used extensively in scientific research for its potential effects on the body. It has been shown to have a variety of effects on the cardiovascular system, including increased heart rate and blood pressure. This compound has also been shown to have potential effects on the central nervous system, including increased alertness and improved cognitive function.
Eigenschaften
IUPAC Name |
4-(dimethylamino)-2-methyl-1-phenylbutan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO.ClH/c1-13(15,9-10-14(2)3)11-12-7-5-4-6-8-12;/h4-8,15H,9-11H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBGMEDYIFDIMPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN(C)C)(CC1=CC=CC=C1)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-({[4-(4-acetyl-1-piperazinyl)phenyl]amino}carbonothioyl)-2-chloro-5-iodobenzamide](/img/structure/B3954238.png)
![5-bromo-N-{[(2-nitrophenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B3954243.png)
![N-[4-(aminosulfonyl)benzyl]-2-methylpentanamide](/img/structure/B3954248.png)



![ethyl 1-{[4-(acetylamino)phenyl]sulfonyl}-3-piperidinecarboxylate](/img/structure/B3954286.png)
![5-bromo-N-({[2-chloro-5-(trifluoromethyl)phenyl]amino}carbonothioyl)-1-naphthamide](/img/structure/B3954293.png)



![2-[4-(3-chlorophenyl)-1-piperazinyl]-5-{[5-(4-methylphenyl)-2-furyl]methylene}-1,3-thiazol-4(5H)-one](/img/structure/B3954323.png)
![4-isopropyl-N-({[4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3954328.png)
